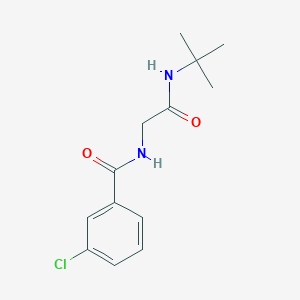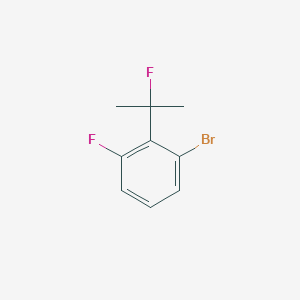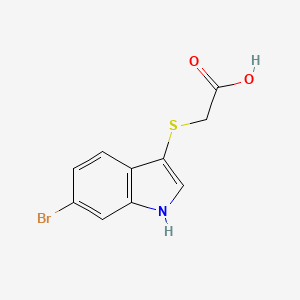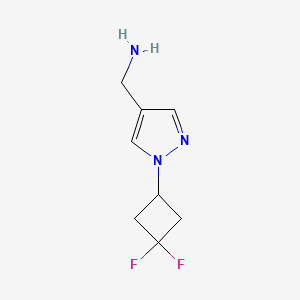
(1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a pyrazolyl ring, which is further linked to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Difluorocyclobutyl Group: The difluorocyclobutyl group can be synthesized through the fluorination of cyclobutyl derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment to Pyrazole Ring: The difluorocyclobutyl group is then attached to a pyrazole ring through a series of substitution reactions. This step may involve the use of catalysts and specific reaction conditions to ensure the desired regioselectivity and yield.
Introduction of Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Applications De Recherche Scientifique
(1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The difluorocyclobutyl group can enhance the compound’s binding affinity and specificity, while the pyrazole ring can participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,3-Difluorocyclobutyl)methanamine hydrochloride
- 1-(3,3-Difluorocyclobutyl)ethanamine hydrochloride
- 2-(3,3-Difluorocyclobutyl)ethan-1-amine
Uniqueness
(1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine is unique due to the combination of the difluorocyclobutyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Propriétés
Formule moléculaire |
C8H11F2N3 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
[1-(3,3-difluorocyclobutyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C8H11F2N3/c9-8(10)1-7(2-8)13-5-6(3-11)4-12-13/h4-5,7H,1-3,11H2 |
Clé InChI |
CAAQFAPAIXSETG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)N2C=C(C=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Acetyl-17-(2-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14911953.png)

![3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one](/img/structure/B14911958.png)

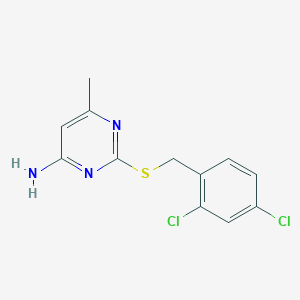
![Methyl 3-(2-(((4-(((hexyloxy)carbonyl)carbamoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B14911963.png)
![n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14911972.png)
![1,6-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B14911976.png)
![N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B14911980.png)
